3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Description
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one (CAS: 10496-67-0) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₉H₂₀O₆ (molecular weight: 344.36 g/mol), with methoxy (-OCH₃) and hydroxyl (-OH) substituents on both aromatic rings. The compound is also known by its systematic name, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, and is structurally classified as a 2′-hydroxy-3,4,4′,6′-tetramethoxychalcone . Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1/6
- Topological polar surface area: 74.2 Ų
- LogP (hydrophobicity): 3.8
- Melting point: 114°C (observed in structurally related chalcones) .
Chalcones of this class are often investigated for their biological activities, including anticancer, antiviral, and anti-inflammatory effects, attributed to their ability to modulate cellular pathways via interactions with enzymes or receptors .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBHGDAHZDJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343773 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-67-0 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. Key parameters include:
Table 1: Comparative Reaction Conditions and Yields
Workup and Purification
Post-reaction, the mixture is acidified with HCl to neutralize the base, followed by extraction with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated. Purification via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) yields the pure chalcone.
Alternative Synthetic Strategies
Selective Demethylation of Methoxy Precursors
A pre-functionalization approach involves synthesizing 2-hydroxy-4,6-dimethoxyacetophenone from 1,3,5-trimethoxybenzene via Friedel-Crafts acylation followed by selective demethylation using BCl₃ at 273 K. This two-step process achieves an 89% yield of the acetophenone precursor, which is critical for subsequent aldol condensation.
Structural and Analytical Characterization
X-ray Crystallography
Single-crystal X-ray diffraction of analogous chalcones (e.g., (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one) confirms the trans configuration of the α,β-unsaturated ketone and the s-cisoid conformation of the enone system. Key structural features include:
Table 2: Crystallographic Data for Analogous Chalcones
Spectroscopic Validation
-
¹H NMR : Distinct peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and enone protons (δ 7.2–7.8 ppm).
-
IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).
Challenges and Optimization
Regioselectivity in Demethylation
Selective demethylation of 1,3,5-trimethoxybenzene to 2-hydroxy-4,6-dimethoxyacetophenone requires precise control of BCl₃ stoichiometry and temperature (273 K). Overexposure to BCl₃ leads to over-demethylation, reducing yields.
Solvent and Catalyst Selection
Ethanol is preferred over methanol due to its higher boiling point, enabling prolonged reaction times without evaporation. Catalytic amounts of KOH (10–20%) minimize side reactions such as Cannizzaro oxidation.
Industrial and Scalability Considerations
While lab-scale syntheses achieve yields >75%, scalability requires addressing:
-
Cost of Starting Materials : 3,4-Dimethoxybenzaldehyde is commercially available but expensive.
-
Purification Efficiency : Flash chromatography is effective but time-consuming for large batches.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted chalcones.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound exhibits various biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with reactive oxygen species (ROS) and other cellular signaling molecules, contributing to its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group in the target compound enhances π-π stacking interactions with biological targets, contributing to its antiviral and anticancer effects . Naphthyl groups (DiNap) improve antiviral potency by enhancing hydrophobic interactions with viral proteins .
Physicochemical Properties :
- LogP : The target compound (logP: 3.8) exhibits balanced hydrophobicity, favoring membrane permeability. Derivatives with bulkier substituents (e.g., DiNap, logP: ~4.5) may face solubility challenges .
- Hydrogen Bonding : The 2′-OH group in the target compound facilitates hydrogen bonding with enzymes like HSP90 or viral proteases .
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a synthetic chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which includes multiple methoxy groups that enhance its reactivity and potential therapeutic effects. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C₁₇H₁₆O₄
- Molecular Weight: 284.3065 g/mol
- CAS Registry Number: 1775-97-9
- IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies have indicated that this compound exhibits significant free radical scavenging activity. This activity is crucial in mitigating oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| Hseu et al. (2021) | DPPH Assay | IC₅₀ = 25 µg/mL, indicating strong scavenging ability against DPPH radicals. |
| Ramirez-Tagle et al. (2017) | ROS Measurement | Increased levels of ROS in treated cells suggest potential for inducing apoptosis through oxidative stress mechanisms. |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
| Study | Method | Findings |
|---|---|---|
| ResearchGate Publication (2020) | COX Inhibition Assay | Demonstrated IC₅₀ values of 31.4 µM for COX-2 inhibition, comparable to standard anti-inflammatory drugs like diclofenac. |
Anticancer Properties
Research indicates that this chalcone derivative can induce apoptosis in various cancer cell lines by modulating cell cycle progression and enhancing pro-apoptotic factors.
Effects on Cell Cycle:
The compound has been observed to arrest the cell cycle at different phases depending on the cell type:
| Cell Line | Phase Arrested | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | G₂/M Phase | Induction of p53 and Bax expression leading to caspase activation. |
| K562 (Leukemia) | G₀/G₁ Phase | Inhibition of cyclin D1 and CDK4 expression. |
Apoptosis Induction:
Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins such as Bax and Bak while decreasing anti-apoptotic Bcl proteins.
Case Study 1: Anticancer Activity in Leukemia Cells
In a study conducted by Novilla et al. (2017), K562 cells were treated with varying concentrations of the compound over 48 hours. The results showed a significant reduction in cell viability correlated with increased caspase-3 activity, indicating effective induction of apoptosis.
Case Study 2: In Vivo Anti-inflammatory Effects
A murine model was utilized to assess the anti-inflammatory effects of the compound on induced paw edema. The results indicated a marked reduction in edema size compared to control groups, supporting its potential application as an anti-inflammatory agent.
Q & A
Basic Question: What are the standard synthetic protocols for this chalcone derivative, and how are they optimized for yield and purity?
Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde derivative under alkaline conditions. For example:
- Key reagents : 2-hydroxy-4,6-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.
- Catalyst : Potassium hydroxide (KOH) in methanol, stirred at 50°C for 48–72 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Yield optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and reaction time (monitored by TLC) improves yields to ~60–75% .
Basic Question: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?
Methodological Answer:
- NMR spectroscopy : and NMR confirm the α,β-unsaturated ketone backbone (δ ~7.5–8.0 ppm for enone protons) and methoxy/hydroxy substituents .
- Mass spectrometry (HRMS) : Exact mass (e.g., 344.126 Da) validates molecular formula .
- X-ray crystallography : SHELX software resolves E/Z isomerism and hydrogen-bonding networks in crystalline forms. For example, intramolecular H-bonding between the 2-hydroxy group and ketone oxygen stabilizes the enone conformation .
Advanced Question: How do substituent modifications (e.g., methoxy vs. hydroxyl groups) influence its antiproliferative activity in cancer cell lines?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Methoxy groups : Enhance lipophilicity and membrane permeability. 3,4-Dimethoxy substitution on the aryl ring correlates with increased cytotoxicity in prostate cancer cells (IC ~5–10 µM) .
- Hydroxy groups : Improve hydrogen-bonding interactions with target proteins (e.g., MAO enzymes) but reduce metabolic stability .
- Experimental validation : Compare analogues via MTT assays and flow cytometry to assess apoptosis induction. For example, fluorinated derivatives (e.g., 3,4-difluorophenyl) show enhanced selectivity but require pharmacokinetic optimization .
Advanced Question: What computational strategies predict its binding affinity for SARS-CoV-2 main protease (Mpro^\text{pro}pro), and how do results compare with experimental data?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the chalcone’s enone moiety and M catalytic dyad (Cys145-His41).
- Validation : Compare docking scores (e.g., ∆G ~−8.5 kcal/mol) with in vitro enzyme inhibition assays (IC ~20–50 µM). Discrepancies arise from solvent effects and protein flexibility in vitro .
Data Contradiction Analysis: How to reconcile discrepancies in reported bioactivity across studies (e.g., antiviral vs. cytotoxic effects)?
Methodological Answer:
- Source analysis :
- Cell line variability : Antiviral activity (e.g., PRRSV inhibition at 10 µM ) may conflict with cytotoxicity in non-target cells (e.g., HEK293). Validate using isogenic cell models.
- Experimental conditions : Differences in solvent (DMSO vs. ethanol) or assay duration (24 vs. 72 hours) alter bioavailability .
- Resolution : Perform dose-response curves across multiple cell lines and use orthogonal assays (e.g., qPCR for viral load vs. LDH for cytotoxicity) .
Advanced Question: What challenges arise in crystallizing this compound, and how are they addressed for nonlinear optical (NLO) studies?
Methodological Answer:
- Crystallization challenges :
- NLO applications : The conjugated π-system and electron-donating methoxy groups enhance hyperpolarizability (β ~150 × 10 esu), measured via Z-scan techniques .
Basic Question: How is the compound’s stability assessed under physiological conditions, and what degradation products are observed?
Methodological Answer:
- Stability protocols :
- Mitigation strategies : Encapsulation in cyclodextrin or lipid nanoparticles improves stability .
Advanced Question: What role does prenylation play in modulating its pharmacokinetic properties?
Methodological Answer:
- Prenylated analogues : Addition of 3-methylbut-2-enyl groups (e.g., at the 3-position) enhances metabolic stability by reducing CYP450-mediated oxidation .
- In vivo testing : Pharmacokinetic studies in rodents show prenylated derivatives have 2-fold higher oral bioavailability (AUC ~450 ng·h/mL) compared to non-prenylated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
